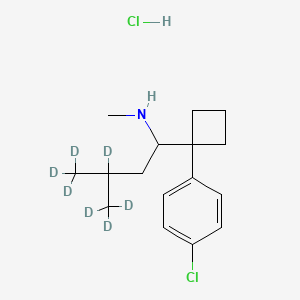

DesMethyl Sibutramine-d7 (hydrochloride)

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N-methyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/i1D3,2D3,12D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVFHVJVFLFXPQ-ODLOEXKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of DesMethyl Sibutramine-d7 hydrochloride

Executive Summary

Desmethyl Sibutramine-d7 Hydrochloride (N-desmethylsibutramine-d7 HCl) is a stable, isotope-labeled analog of the primary active metabolite of sibutramine. Following the global withdrawal of sibutramine due to cardiovascular risks (SCOUT trial), the detection of its metabolites—specifically N-desmethyl (M1) and N-di-desmethyl (M2)—has become critical in forensic toxicology, anti-doping analysis, and the screening of adulterated dietary supplements.

This guide details the physicochemical properties, pharmacological context, and analytical applications of the deuterated standard, providing a robust framework for its use as an Internal Standard (IS) in LC-MS/MS quantification workflows.

Chemical Identity & Structural Analysis[1][2][3]

Desmethyl sibutramine-d7 is chemically engineered to serve as a reference standard. It retains the core pharmacophore of the parent drug while incorporating seven deuterium atoms, typically located on the isobutyl side chain. This specific labeling strategy ensures the isotope remains intact during N-demethylation metabolic studies.

Nomenclature and Identification

| Property | Detail |

| Common Name | N-Desmethylsibutramine-d7 HCl |

| Synonyms | Nor-sibutramine-d7; Metabolite M1-d7; BTS 54354-d7 |

| Chemical Formula | |

| Molecular Weight | ~309.33 g/mol (Free base ~272.8 g/mol + HCl) |

| Parent Compound | Sibutramine ( |

| Isotopic Purity | Typically |

| Salt Form | Hydrochloride (for enhanced aqueous solubility and stability) |

Structural Logic

The "d7" labeling is strategically placed on the isobutyl group (specifically the terminal isopropyl moiety:

-

Why not N-methyl labeling? N-desmethylsibutramine is formed by the loss of a methyl group. If the label were on the nitrogen-bound methyls, further metabolism to M2 (di-desmethyl) would strip the label, rendering it useless for tracking downstream metabolites.

-

Why Isobutyl? The cyclobutane and isobutyl scaffolds are metabolically stable relative to the amine, ensuring the internal standard co-elutes with the analyte while maintaining a distinct mass shift (+7 Da) to prevent cross-talk in Mass Spectrometry.

Physicochemical Profile

Understanding the physical behavior of the HCl salt is vital for optimizing extraction protocols (LLE/SPE) and chromatographic separation.

| Parameter | Characteristic | Experimental Implication |

| Solubility | High in Methanol, DMSO, and Water (acidic pH). | Dissolve stock in MeOH; dilute in mobile phase. |

| pKa | ~9.4 (Secondary Amine) | Molecule is protonated ( |

| LogP | ~4.5 (Lipophilic) | Retains strongly on C18 columns; requires high organic content for elution. |

| Hygroscopicity | Moderate (HCl salt) | Store desiccated at -20°C to prevent hydrolysis or concentration errors. |

Pharmacological Context: The Active Metabolite

While Sibutramine is the parent prodrug, the therapeutic (and toxic) effects are driven almost entirely by its metabolites. Desmethyl sibutramine (M1) acts as a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).

Metabolic Pathway (CYP2B6 Mediation)

Sibutramine undergoes extensive first-pass metabolism in the liver, primarily catalyzed by Cytochrome P450 2B6 (CYP2B6) .

-

Step 1: Sibutramine

N-Desmethylsibutramine (M1) [Bioactive] -

Step 2: M1

N-Di-desmethylsibutramine (M2) [Bioactive][1]

The deuterated standard (M1-d7) mimics the M1 metabolite's behavior without interfering with the biological matrix, allowing researchers to correct for matrix effects during quantification.

Figure 1: Metabolic cascade of Sibutramine.[2] M1 and M2 are the primary targets for forensic analysis.

Analytical Methodology: LC-MS/MS Protocol[1][3][7][8]

The following protocol outlines a validated approach for quantifying N-desmethylsibutramine using the d7-HCl salt as an Internal Standard.

Mass Spectrometry Parameters (MRM)

Using Electrospray Ionization (ESI) in Positive mode (

-

Analyte (M1): Precursor

Product -

Internal Standard (M1-d7): Precursor

Product-

Note: If the d7 label is on the isobutyl chain, the tropylium-like ion or chlorobenzyl fragment (m/z 125) might not carry the label. If the fragment retains the side chain, the mass will shift. Always verify the fragmentation pattern of your specific d7 batch.

-

Sample Preparation (Liquid-Liquid Extraction)

Principle: Extraction of the lipophilic amine from alkaline plasma/urine.

-

Aliquot: Transfer

of plasma/urine to a glass tube. -

Spike IS: Add

of Desmethyl Sibutramine-d7 HCl working solution ( -

Alkalinize: Add

of -

Extract: Add

of Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Vortex for 2 mins. -

Separate: Centrifuge at

for 5 mins. -

Concentrate: Transfer supernatant to a clean tube; evaporate to dryness under

at 40°C. -

Reconstitute: Dissolve residue in

Mobile Phase (e.g., 50:50 ACN:Water + 0.1% Formic Acid).

Chromatographic Workflow

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

, -

Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 3 minutes.

Figure 2: Standardized workflow for the extraction and quantification of M1 using the d7 internal standard.

Handling & Safety

-

Toxicity: As a potent SNRI, the substance is bioactive. Handle with extreme caution to avoid accidental inhalation or skin contact.

-

Storage: Hygroscopic solid. Store at

under inert gas (Argon/Nitrogen). Solutions in methanol are stable for ~1 month at -

Regulatory Status: Sibutramine and its metabolites are Schedule IV controlled substances in many jurisdictions (US, EU) or banned entirely. Ensure compliance with local DEA/regulatory bodies before procurement.

References

-

Sibutramine Metabolism & CYP2B6: Bae, J. W., et al. (2008).[3][4] Cytochrome P450 2B6 Catalyzes the Formation of Pharmacologically Active Sibutramine Metabolites in Human Liver Microsomes.[3] Drug Metabolism and Disposition.[1][5][6][7]

-

LC-MS/MS Methodology: Mogili, R., et al. (2015). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis.

-

Forensic Application & Adulterants: CymitQuimica. (2023). Desmethylsibutramine hydrochloride: Chemical Structure and Properties.

-

Isotope Standards in Analysis: ResolveMass Laboratories. (2025).[5][8] Deuterated Standards for LC-MS Analysis: Principles and Applications.

Sources

- 1. Enantioselective N-demethylation and hydroxylation of sibutramine in human liver microsomes and recombinant cytochrome p-450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]

- 3. Cytochrome P450 2B6 catalyzes the formation of pharmacologically active sibutramine (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine) metabolites in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Effect of CYP2B6 genotype on the pharmacokinetics of sibutramine and active metabolites in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ysnamgroup.com [ysnamgroup.com]

- 8. N-Desmethylsibutramine | C16H24ClN | CID 10199199 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Analytics of Desmethyl Sibutramine-d7: Molecular Characterization & LC-MS/MS Application Guide

Executive Summary

In the forensic and clinical analysis of adulterated weight-loss supplements, N-Desmethyl Sibutramine (N-DMS) serves as a critical biomarker, often persisting in plasma longer than the parent compound, Sibutramine. The precision of quantifying this metabolite relies heavily on the quality and application of its stable isotope-labeled internal standard, N-Desmethyl Sibutramine-d7 .

This technical guide provides a rigorous examination of the physicochemical properties, isotopic purity requirements, and validated LC-MS/MS workflows for N-Desmethyl Sibutramine-d7. It is designed for analytical scientists requiring sub-ng/mL sensitivity and strict regulatory compliance (FDA/EMA).

Part 1: Physicochemical Characterization

The accurate preparation of calibration standards begins with a definitive understanding of the molecular entity. Commercial standards are typically supplied as the Hydrochloride (HCl) salt , a detail frequently overlooked in molarity calculations, leading to systematic quantitation errors.

Molecular Identity & Constants

The "d7" designation refers to the deuteration of the isobutyl side chain, specifically the isopropyl moiety. This structural modification ensures the label is retained in the parent ion but lost in the primary tropylium-like fragment during Collision-Induced Dissociation (CID), a critical factor for MRM transition selection.

| Parameter | N-Desmethyl Sibutramine (Unlabeled) | N-Desmethyl Sibutramine-d7 (Labeled) |

| CAS Number | 168835-59-4 (Free Base) | 1188265-54-4 (HCl Salt) |

| Chemical Formula | ||

| Molecular Weight (Free Base) | 265.82 g/mol | 272.87 g/mol |

| Molecular Weight (HCl Salt) | 302.28 g/mol | 309.33 g/mol |

| Monoisotopic Mass (M+H)+ | 266.1670 Da | 273.2115 Da |

| Label Position | N/A | 3-(methyl-d3)butan-3,4,4,4-d4 (Isobutyl chain) |

Critical Protocol Note: When preparing stock solutions, you must use the Salt Correction Factor (SCF) .

Weighing 1.0 mg of the salt yields only 0.882 mg of the active deuterated analyte.

Part 2: Isotopic Purity & Mass Spectrometry Logic

For trace analysis, "purity" is two-fold: chemical purity (>98%) and isotopic enrichment .

The "Cross-Talk" Phenomenon

In LC-MS/MS, the Internal Standard (IS) must not contribute a signal to the analyte channel (M+0).

-

Ideal Scenario: The d7 standard contains 0% d0 (unlabeled).

-

Real Scenario: Synthesis yields a distribution (d7, d6, d5...). If the d0 content in the IS is high, it creates a "ghost peak" in the analyte channel, artificially inflating the calculated concentration of N-DMS in the sample.

Requirement:

-

Isotopic Enrichment:

atom % D. -

Unlabeled (d0) Contribution: Must be

of the IS response.

MRM Transition Strategy

The fragmentation pattern of Sibutramine analogs typically involves the cleavage of the isobutyl-amino chain, leaving the chlorobenzyl-cyclobutane ring cation.

-

Parent Ion (Q1): 273.2 m/z (Retains d7 label).

-

Product Ion (Q3): 125.1 m/z (Chlorobenzyl cation).

-

Mechanistic Insight: Because the d7 label is located on the isobutyl group (which is lost as a neutral fragment), the detected product ion (m/z 125) is identical to the unlabeled form. This is acceptable because the separation occurs in Q1 (266 vs 273).

Recommended Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) |

|---|---|---|---|---|

| N-DMS (Target) | 266.2 | 125.1 | 25 | 100 |

| N-DMS-d7 (IS) | 273.2 | 125.1 | 25 | 100 |

Part 3: Analytical Workflow & Protocol

The following workflow integrates the d7-IS into a validated extraction protocol for human plasma or supplement matrices.

Workflow Diagram

This diagram illustrates the critical path from sample preparation to data validation, emphasizing the point of Internal Standard addition.

Caption: Validated bioanalytical workflow. The Internal Standard (N-DMS-d7) is added prior to extraction to compensate for recovery losses and matrix effects.

Step-by-Step Protocol

A. Stock Solution Preparation

-

Primary Stock (1 mg/mL): Weigh 1.13 mg of N-Desmethyl Sibutramine-d7 HCl into a 1 mL volumetric flask. Dissolve in Methanol (MeOH).[1]

-

Why? 1.13 mg Salt

0.882 (SCF)

-

-

Working IS Solution (500 ng/mL): Dilute Primary Stock 1:2000 in 50:50 Acetonitrile:Water.

-

Stability:[2] Store at -20°C. Stable for 3 months (verify with check standards).

-

B. LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18 or equivalent), 3.5 µm, 4.6 × 75 mm.[2][3]

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-1 min: 40% B

-

1-4 min: Ramp to 90% B

-

4-5 min: Hold 90% B

-

5.1 min: Re-equilibrate 40% B

-

-

Flow Rate: 0.5 mL/min.

Part 4: Quality Assurance & Troubleshooting

The Deuterium Isotope Effect

In Reverse Phase Chromatography (RPLC), deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.

-

Observation: N-DMS-d7 may elute slightly earlier (0.05 - 0.1 min) than the unlabeled analyte.

-

Risk: If the retention time shift is too large, the IS may not perfectly compensate for matrix suppression occurring at the exact moment the analyte elutes.

-

Mitigation: Use a high-efficiency column and ensure the shift is <2% of the peak width. Co-elution is preferred.

Handling "Adulterated" Matrices

When analyzing "natural" slimming coffee or tea:

-

Ion Suppression: High concentrations of caffeine or catechins can suppress ionization.

-

Self-Validation: The d7-IS corrects for this only if the suppression is constant across the peak.

-

Dilution: If the IS signal drops >50% compared to a solvent standard, dilute the sample 1:10 or 1:100.

References

-

FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Sengupta, P., et al. (2012). "Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study." Journal of Pharmaceutical Analysis, 2(4), 293-300. Retrieved from [Link]

Sources

- 1. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Deuterated Sibutramine Metabolites: A Technical Evaluation

The following technical guide is structured as a strategic pharmacological evaluation, designed for researchers and drug development professionals investigating the application of deuterium kinetic isotope effects (DKIE) to the sibutramine scaffold.

Executive Summary

Sibutramine , a serotonin-norepinephrine reuptake inhibitor (SNRI), was withdrawn from major markets due to cardiovascular risks associated with peak plasma concentrations of its active metabolites, N-desmethylsibutramine (M1) and N-di-desmethylsibutramine (M2) . This guide analyzes the pharmacological potential of deuterated isotopologues of these metabolites.

By strategically substituting protium (

Chemical & Metabolic Rationale[1][2][3][4][5][6][7]

The Parent-Metabolite Cascade

Sibutramine itself is a prodrug with negligible in vivo potency. It undergoes rapid N-demethylation primarily mediated by CYP2B6 to generate the biologically active secondary amine (M1) and primary amine (M2).[1][2]

-

Parent: Sibutramine (

> 1000 nM for NET/SERT)[1] -

Metabolite 1 (M1): Mono-desmethyl active amine (

~ nM range)[1][3] -

Metabolite 2 (M2): Di-desmethyl active amine (

~ nM range)[1][3][4]

The Deuterium Switch Strategy

The primary metabolic clearance of Sibutramine involves C-H bond abstraction at the N-methyl group. The carbon-deuterium (C-D) bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of deuterium.[5]

-

Primary DKIE (

): Typically ranges from 2 to 5 for CYP450 oxidations.[1] -

Target Modification: Deuteration of the N-methyl groups (

-methyl) on Sibutramine or M1.

Proposed Isotopologues:

-

-M1 (N-trideuteromethyl-M1): Designed to slow the conversion of M1

- -Sibutramine (Internal Standard/Reference): Deuteration on the side chain to prevent metabolic switching, often used in bioanalysis.

Pharmacokinetic Profile (Projected)

The following data compares the standard clinical profile of Sibutramine metabolites with the projected profile of a deuterated analog (e.g.,

Comparative PK Parameters (Human Equivalent)

| Parameter | Native M1/M2 Metabolites | Deuterated Analog ( | Rationale |

| 14–16 hours | 18–24 hours | Reduced clearance rate ( | |

| High (Spike) | Blunted (~20% lower) | Slower formation/elimination kinetics flatten the curve.[1] | |

| AUC (Exposure) | Baseline | Comparable / Higher | Extended tail of elimination compensates for lower |

| Metabolic Ratio | Rapid M1 | Increased M1:M2 ratio | Deuterium on N-methyl inhibits demethylation to M2.[1] |

| CYP Variation | Sensitive to CYP2B6*6 | Reduced Sensitivity | DKIE masks minor enzymatic variances.[1] |

Mechanism of Action: CYP2B6 Stabilization

The rate-limiting step in the N-demethylation of M1 is the abstraction of a hydrogen atom from the methyl group by the high-valent iron-oxo species of CYP2B6. Replacing this hydrogen with deuterium increases the activation energy (

Pathway Visualization:

Figure 1: Metabolic pathway of Sibutramine showing the critical CYP2B6-mediated demethylation step where deuterium substitution (on M1) exerts the Kinetic Isotope Effect.

Experimental Protocols

To validate the pharmacological advantages of deuterated sibutramine metabolites, the following "Self-Validating" protocols are recommended.

Protocol A: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Quantify the Intrinsic Clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compounds: Native M1 and

-M1 (1 µM final conc). -

Internal Standard:

-Sibutramine.[1][3]

Workflow:

-

Pre-incubation: Mix 495 µL of Phosphate Buffer (100 mM, pH 7.4) containing HLM (0.5 mg/mL final) with 2.5 µL of Test Compound (1 µM).[1] Incubate at 37°C for 5 min.

-

Initiation: Add 2.5 µL of NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (

-Sibutramine). -

Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines-

Validation Criteria: The

ratio must be

-

Protocol B: CYP Phenotyping & Isoenzyme Specificity

Objective: Confirm that deuteration does not shift the metabolic pathway to a toxicologically relevant isoenzyme (metabolic switching).[1]

Workflow:

-

Incubate

-M1 with a panel of recombinant human CYPs (rCYP1A2, 2C9, 2C19, 2D6, 3A4, 2B6). -

Measure the rate of substrate depletion (pmol/min/pmol CYP).[1]

-

Critical Check: Ensure that suppressing the CYP2B6 pathway via deuteration does not cause a compensatory spike in CYP3A4 metabolism, which could lead to unpredictable drug-drug interactions (DDIs).

Safety & Toxicology Implications

The withdrawal of Sibutramine was driven by the SCOUT trial results, which showed increased risk of non-fatal myocardial infarction and stroke. This is mechanistically linked to the sympathomimetic effects (heart rate/blood pressure increase) driven by peak concentrations (

The Deuterium Advantage:

-

Blunted

: By slowing absorption/formation kinetics or flattening the elimination curve, deuterated metabolites may maintain efficacy (AUC) without hitting the threshold concentrations that trigger hERG channel blockade or excessive adrenergic stimulation. -

Reduced Inter-subject Variability: CYP2B6 is highly polymorphic.[1] Deuteration can reduce the dependence on this specific enzymatic rate, narrowing the PK variability between "Rapid Metabolizers" and "Poor Metabolizers."

Visualization of Experimental Workflow

Figure 2: Decision tree for the preclinical validation of deuterated sibutramine metabolites.

References

-

Bae, S. K., et al. (2008). "Cytochrome P450 2B6 Catalyzes the Formation of Pharmacologically Active Sibutramine Metabolites in Human Liver Microsomes."[6][2] Drug Metabolism and Disposition. Link

-

Hindmarch, I., et al. (2002). "A double-blind, placebo-controlled investigation of the effects of sibutramine on psychomotor function and cognitive performance in healthy volunteers." British Journal of Clinical Pharmacology. Link[1]

-

Concert Pharmaceuticals. "Deuterium Modification of Drug Molecules: The Kinetic Isotope Effect."[1] Patent Landscape & Technology Overview. Link (Example of Deuterium Patent Application)

-

Stock, M. J. (1997). "Sibutramine: a review of the pharmacology of a novel anti-obesity agent." International Journal of Obesity. Link

-

Gant, T. G. (2014). "Deuterated Drugs: A New Approach to Improving the Pharmacokinetics and Safety of Existing Medicines." Journal of Medicinal Chemistry. Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Weight Loss Products Adulterated with Sibutramine: A Focused Review of Associated Risks [jscimedcentral.com]

- 3. sites.ualberta.ca [sites.ualberta.ca]

- 4. ysnamgroup.com [ysnamgroup.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Redirecting [linkinghub.elsevier.com]

A Technical Guide to the Application of Desmethyl Sibutramine-d7 as an Internal Standard in Forensic Toxicology

Executive Summary

The landscape of forensic toxicology is continuously challenged by the illicit use of withdrawn pharmaceuticals and their analogs in unregulated products. Sibutramine, a former anti-obesity drug, and its active metabolite, N-desmethylsibutramine, are frequently identified as undeclared adulterants in herbal weight-loss supplements. The accurate and defensible quantification of these substances in complex biological and product matrices is paramount for regulatory enforcement, clinical toxicology, and post-mortem investigations. This guide details the critical role of Desmethyl Sibutramine-d7, a stable isotope-labeled internal standard, in achieving the highest levels of accuracy and precision in forensic screening workflows. By leveraging the principle of Isotope Dilution Mass Spectrometry (IDMS), Desmethyl Sibutramine-d7 serves as the gold standard for mitigating analytical variability, thereby ensuring the integrity and trustworthiness of forensic toxicological findings.

Section 1: The Forensic Context of Sibutramine and its Metabolites

Sibutramine: From Prescription to Illicit Adulterant

Sibutramine was previously prescribed for obesity management but was withdrawn from the market in many countries due to an increased risk of serious cardiovascular events.[1] Despite its prohibition, it remains one of the most common undeclared pharmaceutical ingredients found in dietary supplements marketed for weight loss.[2][3] This poses a significant public health risk, as consumers are unknowingly exposed to a potent pharmacological agent. Forensic laboratories are therefore essential in screening for sibutramine and its related compounds in both consumer products and biological specimens from affected individuals.

Pharmacokinetics and the Central Role of N-Desmethylsibutramine

Upon ingestion, sibutramine is rapidly absorbed and undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[2] This process yields two major active metabolites: N-desmethylsibutramine (M1) and N-didesmethylsibutramine (M2).[4][5] These metabolites are responsible for the majority of the drug's pharmacological activity.[6] In forensic analysis, particularly in urine or blood, the detection of these metabolites is crucial, as the parent drug may be present at very low concentrations.[7] N-desmethylsibutramine has even been identified as a primary adulterant itself in some slimming products, underscoring the necessity of its direct and accurate measurement.[8]

Analytical Hurdles in Forensic Casework

Forensic samples, whether seized products, urine, or blood, are inherently complex matrices. When using highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as matrix effect.[9] This can lead to either suppression or enhancement of the analyte signal, causing significant quantitative inaccuracy.[10][11] Furthermore, variability in sample preparation, such as inconsistent extraction recovery or minor fluctuations in injection volume, can introduce significant error.[9] Overcoming these challenges is a prerequisite for producing reliable and legally defensible results.[12]

Section 2: The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The Imperative for an Internal Standard

To ensure accurate quantification, an internal standard (IS) is added at a known, constant concentration to every sample, calibrator, and quality control at the earliest stage of sample preparation.[13] The IS acts as a chemical mimic for the analyte. By calculating the ratio of the analyte's response to the IS's response, variations introduced during the analytical process can be effectively normalized.[10][14] This ratio-based approach provides a robust and precise measurement that is independent of sample volume, extraction efficiency, and instrument fluctuations.[15]

Why Stable Isotope-Labeled (SIL) Standards are the Gold Standard

The ideal internal standard behaves identically to the analyte in every step of the analysis.[16] A stable isotope-labeled (SIL) version of the analyte, where several atoms are replaced with heavier stable isotopes (e.g., ²H (Deuterium), ¹³C, ¹⁵N), is the closest possible approximation to this ideal.[16][17] Deuterated standards are the most common SILs used in practice.[9] Because the chemical and physical properties of the deuterated and non-deuterated molecules are nearly identical, they exhibit the same extraction recovery and chromatographic retention time, and experience the same degree of ionization suppression or enhancement.[10][16]

Desmethyl Sibutramine-d7: An Ideal Mimic for the Target Analyte

Desmethyl Sibutramine-d7 is the deuterium-labeled analog of N-desmethylsibutramine, with seven hydrogen atoms replaced by deuterium.[18][19] This substitution increases its molecular weight by seven daltons. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect both the analyte and the internal standard simultaneously.[10] However, this mass increase does not significantly alter the compound's polarity or chemical behavior. Consequently, Desmethyl Sibutramine-d7 co-elutes perfectly with N-desmethylsibutramine during chromatography, ensuring it is subjected to the exact same matrix effects and instrumental conditions.[16] This makes it the undisputed gold standard for the quantitative analysis of N-desmethylsibutramine, providing the highest possible degree of accuracy and precision.[9][10]

Section 3: Methodological Framework: Screening and Quantification

Overview of the Analytical Workflow

The analytical process for quantifying N-desmethylsibutramine in a forensic sample is a multi-step procedure. The early addition of the deuterated internal standard is the cornerstone of the method's reliability.

Caption: Figure 1: Analytical Workflow using a Deuterated Internal Standard.

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol provides a representative example for the analysis of N-desmethylsibutramine in a biological matrix. All procedures must be conducted in accordance with accredited laboratory standard operating procedures.[20]

1. Reagents and Materials:

-

N-desmethylsibutramine certified reference material (CRM)

-

Desmethyl Sibutramine-d7 CRM

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Methyl-tert-butyl ether (MTBE)

-

Phosphate buffer (pH adjusted)

-

Blank biological matrix (e.g., human plasma) for calibrators and controls

2. Preparation of Standards and Quality Controls (QCs):

-

Prepare separate stock solutions of N-desmethylsibutramine and Desmethyl Sibutramine-d7 in methanol.

-

From the N-desmethylsibutramine stock, prepare a series of working standard solutions to spike into blank matrix, creating a calibration curve (e.g., 8-10 points).

-

Prepare at least three levels of QCs (low, medium, high) from the same stock.

-

Prepare a working solution of Desmethyl Sibutramine-d7 (internal standard) at a constant concentration.

3. Sample Preparation (Liquid-Liquid Extraction): [21]

-

To 100 µL of sample (calibrator, QC, or unknown) in a polypropylene tube, add 25 µL of the internal standard working solution. Vortex briefly.

-

Add 100 µL of phosphate buffer solution and vortex.

-

Add 2.5 mL of MTBE.

-

Cap and vortex for approximately 5 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase and transfer to an autosampler vial for analysis.

4. LC-MS/MS Instrumentation and Parameters:

-

Liquid Chromatograph: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm).[21]

-

Mobile Phase: A gradient or isocratic mixture of ammonium formate buffer in water and acetonitrile.[21]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

5. Data Acquisition and Processing:

-

Monitor the specific precursor-to-product ion transitions for both N-desmethylsibutramine and Desmethyl Sibutramine-d7 (see Table 1).

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Key Quantitative Parameters

The specificity of an LC-MS/MS method relies on monitoring unique mass transitions (MRM) for each compound.

| Table 1: Example LC-MS/MS Parameters for Desmethyl Sibutramine Analysis | ||||

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| N-desmethylsibutramine | 266.3 | 125.3 | (Optimized Value) | Primary quantitative transition.[21] |

| 266.3 | (e.g., 141.0) | (Optimized Value) | Qualifying transition for identity confirmation.[22] | |

| Desmethyl Sibutramine-d7 (IS) | 273.3 | 125.3 | (Same as analyte) | Precursor ion reflects the addition of 7 deuterons. The fragment ion may be the same if deuterium is not on the fragmented portion. |

Note: Collision energies and specific qualifying ions must be empirically optimized for the specific instrument in use.

Section 4: Ensuring Trustworthiness: Method Validation

For forensic toxicological results to be admissible and reliable, the analytical method must be rigorously validated.[23][24] Validation is the process of providing objective evidence that a method is fit for its intended purpose.[25] Guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX) and the American Standards Board (ASB) provide a framework for this process.[23][25]

| Table 2: Key Method Validation Parameters and Typical Acceptance Criteria | ||

| Parameter | Description | Typical Acceptance Criteria (Forensic Toxicology) |

| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other expected components (e.g., other drugs, matrix components). | No significant interfering peaks at the retention time of the analyte or IS in blank matrix from multiple sources.[23] |

| Matrix Effect | Assessment of the ion suppression or enhancement caused by the sample matrix. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[9] |

| Accuracy (Bias) | The closeness of the mean test result to the true value. | Within ±20% of the nominal value (±25% at the LLOQ).[23] |

| Precision | The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | CV ≤15% (≤20% at the LLOQ).[9] |

| Limit of Detection (LOD) | The lowest amount of analyte that can be reliably distinguished from background noise. | Determined by signal-to-noise ratio (e.g., S/N ≥ 3).[25] |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. | The lowest point on the calibration curve meeting accuracy and precision criteria.[9] |

| Calibration Curve | The relationship between the instrument response and the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99.[9] |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, long-term storage). | Analyte concentration should be within ±15% of the initial concentration.[9] |

Section 5: Conclusion: The Authoritative Role of Desmethyl Sibutramine-d7

In the field of forensic toxicology, where results can have profound legal and public health consequences, the demand for data of the highest integrity is absolute. Desmethyl Sibutramine-d7 is not merely a technical reagent; it is a critical component that ensures the validity of the entire analytical workflow for its non-labeled counterpart. By acting as a near-perfect chemical proxy, it robustly corrects for the inevitable variations inherent in analyzing complex samples.[10][17] The use of Desmethyl Sibutramine-d7, within a properly validated isotope dilution mass spectrometry method, provides unparalleled confidence in the quantitative results, empowering researchers, clinicians, and legal authorities to make decisions based on accurate and defensible scientific evidence.

Section 6: References

-

Anonymous. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Peters, F. T., et al. (2017, October 1). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design. Retrieved from [Link]

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013, September 15). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]

-

Strano-Rossi, S., et al. (2006). Detection of sibutramine administration: a gas chromatography/mass spectrometry study of the main urinary metabolites. PubMed. Retrieved from [Link]

-

American Academy of Forensic Sciences. (n.d.). Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]

-

Peters, F. T. (n.d.). Analytical Method Validation in Toxicology. Scribd. Retrieved from [Link]

-

Strano-Rossi, S., et al. (2025, November 29). Detection of sibutramine administration: A gas chromatography/mass spectrometry study of the main urinary metabolites. ResearchGate. Retrieved from [Link]

-

AAFS Standards Board. (2019). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]

-

Al-Bayyari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry. (Note: This article has been retracted, but is cited for historical context). Retrieved from [Link]

-

Ponnuru, V. S., et al. (n.d.). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. PMC. Retrieved from [Link]

-

Nguyen, T. H., et al. (n.d.). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. SciSpace. Retrieved from [Link]

-

Wrobel, K., et al. (2023, August 3). Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements. MDPI. Retrieved from [Link]

-

Board of Supervisors. (n.d.). Section III: Toxicology. Retrieved from [Link]

-

Al-Bayari, M. (2014, June 17). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. Semantic Scholar. Retrieved from [Link]

-

SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

Society of Forensic Toxicologists & American Academy of Forensic Sciences. (n.d.). FORENSIC TOXICOLOGY LABORATORY GUIDELINES. Retrieved from [Link]

-

Wrobel, K., et al. (2023, August 1). (PDF) Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements. ResearchGate. Retrieved from [Link]

-

Ponnuru, V. S., et al. (2025, October 31). (PDF) Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. ResearchGate. Retrieved from [Link]

-

Todorova, V., et al. (n.d.). Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements. Folia Medica. Retrieved from [Link]

-

New York State Department of Health. (n.d.). Forensic Toxicology. Retrieved from [Link]

-

Todorova, V., et al. (2024, April 30). Performance Thin-Layer Chromatography Method for Detection of Sibutramine in Dietary Supplements. Pensoft Publishers. Retrieved from [Link]

-

Wikipedia. (n.d.). Internal standard. Retrieved from [Link]

-

Forensic Technology Center of Excellence. (2019, January 29). ANSI/ASB Best Practice Recommendation 037, Guidelines for Opinions and Testimony in Forensic Toxicology. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, October 20). Internal Standards and LOD. Retrieved from [Link]

-

Department of Health. (n.d.). STANDARD FOR CLINICAL TOXICOLOGY TESTING IN CLINICAL LABORATORIES. Retrieved from [Link]

-

Thevis, M., et al. (n.d.). Determination of N-desmethyl- and N-bisdesmethyl metabolites of Sibutramine in doping control analysis using liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Sibutramine-impurities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Desmethylsibutramine. PubChem. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Sibutramine-impurities. Retrieved from [Link]

-

Office of Justice Programs. (n.d.). Identification of N-Desmethylsibutramine as a New Ingredient in Chinese Herbal Dietary Supplements. Retrieved from [Link]

Sources

- 1. Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements [foliamedica.bg]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Detection of sibutramine administration: a gas chromatography/mass spectrometry study of the main urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Determination of N-desmethyl- and N-bisdesmethyl metabolites of Sibutramine in doping control analysis using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of N-Desmethylsibutramine as a New Ingredient in Chinese Herbal Dietary Supplements | Office of Justice Programs [ojp.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 12. Section III: Toxicology | Board of Supervisors [sfbos.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Internal standard - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Sibutramine USP Related Compound D-d7 (N-Desmethyl Sibutra… [cymitquimica.com]

- 19. pharmaffiliates.com [pharmaffiliates.com]

- 20. duirob.com [duirob.com]

- 21. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. academic.oup.com [academic.oup.com]

- 24. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]

- 25. aafs.org [aafs.org]

Methodological & Application

LC-MS/MS method development for DesMethyl Sibutramine-d7 detection

Application Note: AN-2026-DSB High-Sensitivity Quantitation of N-Desmethyl Sibutramine in Biological Matrices and Adulterated Supplements via LC-MS/MS

Executive Summary

Objective: To establish a robust, self-validating LC-MS/MS protocol for the quantification of N-desmethylsibutramine (active metabolite of sibutramine) using a deuterated internal standard (N-desmethylsibutramine-d7).

Context: Sibutramine was withdrawn from global markets in 2010 (FDA/EMA) due to cardiovascular risks identified in the SCOUT trial. However, it remains a prevalent, undeclared adulterant in "natural" weight-loss supplements.[1] While the parent drug is often screened, its primary active metabolite, N-desmethylsibutramine (nor-sibutramine) , is the critical marker for pharmacokinetic studies and forensic toxicology due to its longer half-life and higher potency.

Methodological Advantage: This method utilizes N-desmethylsibutramine-d7 as a structural analog Internal Standard (IS). Unlike generic IS choices (e.g., diphenhydramine), the d7-isotopologue co-elutes with the analyte, providing real-time correction for matrix-induced ionization suppression—a frequent failure point when analyzing complex herbal matrices (tea, root extracts).

Chemical Background & Metabolism

Sibutramine acts as a prodrug.[2] Upon ingestion, it undergoes rapid first-pass metabolism by Cytochrome P450 (CYP3A4) into two pharmacologically active amines.[2]

-

Sibutramine (Parent): Tertiary amine.

-

N-Desmethylsibutramine (Metabolite 1): Secondary amine (Target).

-

N,N-Bisdesmethylsibutramine (Metabolite 2): Primary amine.

Why Target N-Desmethyl?

While the parent drug disappears rapidly from plasma (

Visual 1: Metabolic Pathway & Analyte Logic

Figure 1: Hepatic metabolism of Sibutramine. The method targets Metabolite 1 using a deuterated isotopologue to correct for extraction and ionization variability.

Method Development Strategy

Internal Standard Selection: The "d7" Advantage

In ESI-MS/MS, "matrix effects" (signal suppression/enhancement) are the primary source of error.

-

Generic IS: Elutes at a different time; cannot correct for suppression occurring specifically at the analyte's retention time.

-

Deuterated IS (d7): The d7-analog has nearly identical physicochemical properties to the target. It co-elutes and experiences the exact same matrix suppression. If the matrix suppresses the analyte signal by 20%, it suppresses the d7 signal by 20%. The ratio remains constant, ensuring accuracy.

Chromatography & pH Chemistry

N-desmethylsibutramine is a secondary amine (pKa ~9-10).

-

Column: A C18 column is required for retention.[3]

-

Mobile Phase pH: To ensure high sensitivity in ESI(+) mode, the amine must be protonated (

). We use 0.1% Formic Acid (pH ~2.7). At this pH, the amine is fully ionized, improving sensitivity. -

End-Capping: Use a "double end-capped" column (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex) to prevent the amine from interacting with free silanol groups on the silica, which causes peak tailing.

Experimental Protocols

Reagents & Standards

-

Target: N-desmethylsibutramine HCl (Sigma/Cerilliant).

-

IS: N-desmethylsibutramine-d7 HCl (Toronto Research Chemicals or equivalent).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Ammonium Formate.

Sample Preparation (Dual-Stream)

Stream A: Biological Fluids (Plasma/Urine) - Liquid-Liquid Extraction (LLE) Rationale: LLE provides cleaner extracts than protein precipitation, removing phospholipids that cause ion suppression.

-

Aliquot 200 µL plasma/urine into a glass tube.

-

Add 20 µL of IS Working Solution (100 ng/mL d7-analog).

-

Add 100 µL of 0.1 M NaOH (Alkalinization renders the amine uncharged, driving it into the organic layer).

-

Add 3 mL MTBE (Methyl tert-butyl ether).

-

Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

-

Transfer supernatant to a clean tube; evaporate to dryness under

at 40°C. -

Reconstitute in 200 µL Mobile Phase (80:20 Water:ACN).

Stream B: Herbal Supplements (Capsules/Tea) - Dilute & Shoot

-

Homogenize capsule content. Weigh 100 mg.

-

Extract with 10 mL Methanol (Sonication: 15 min).

-

Centrifuge and filter (0.22 µm PTFE).

-

Dilute 1:1000 with Mobile Phase (to bring within linear range).

-

Spike IS prior to final injection.

LC-MS/MS Conditions

LC Parameters:

-

System: Agilent 1290 / Sciex Exion or equivalent UHPLC.

-

Column: Agilent Zorbax Eclipse Plus C18 (

mm, 1.8 µm). -

Flow Rate: 0.4 mL/min.[4]

-

Temperature: 40°C.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

Gradient Table:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 20 | Initial Hold |

| 0.5 | 20 | Loading |

| 3.5 | 90 | Elution of Analytes |

| 4.5 | 90 | Wash |

| 4.6 | 20 | Re-equilibration |

| 6.0 | 20 | Stop |

MS Parameters (Source: ESI Positive):

-

Spray Voltage: 4500 V.

-

Gas Temp: 500°C.

-

Acquisition: MRM (Multiple Reaction Monitoring).[3][5][6][7]

MRM Transitions Table:

| Compound | Precursor (m/z) | Product (m/z) | Type | CE (eV) | Logic |

| N-desmethyl | 266.2 | 125.1 | Quant | 25 | Chlorobenzyl carbocation (Most stable) |

| 266.2 | 139.1 | Qual | 18 | Side chain fragment | |

| d7-IS | 273.2 | 125.1 | Quant | 25 | d7 is on isobutyl chain; Ring fragment is d0 |

| 273.2 | 146.1 | Qual | 18 | d7-labeled side chain fragment |

> Note on d7 Transitions: The quantifier ion 125.1 represents the chlorobenzyl ring structure. If the deuterium labeling is on the isobutyl side chain (common for commercial standards), the 125 fragment remains unlabeled (125.1), while the precursor shifts by +7 (273.2). This transition (273->125) is specific and robust.

Workflow Visualization

Visual 2: Analytical Decision Matrix

Figure 2: Dual-stream workflow for biological vs. formulation analysis. Note the different extraction strategies converging on the same LC-MS endpoint.

Validation & Troubleshooting

Linearity & Sensitivity

-

Range: 0.5 ng/mL to 500 ng/mL.

-

Weighting:

(Essential to maintain accuracy at the lower end of the curve). -

LOQ: Expect ~0.1–0.5 ng/mL depending on the instrument (Triple Quad 6500+ vs 4500).

Matrix Effect Assessment (Crucial Step)

To validate the d7-IS effectiveness:

-

Prepare Set A : Standards in pure solvent.

-

Prepare Set B : Post-extraction spiked matrix (plasma extract spiked with analyte).

-

Matrix Factor (MF) = Area(Set B) / Area(Set A).

-

Success Criteria: The MF for the Analyte and the MF for the d7-IS should be within ±5% of each other. This confirms the IS is compensating for suppression.

Troubleshooting Guide

-

Cross-Talk: Inject a high concentration of the d7-IS alone. If you see a peak in the native analyte channel (266 -> 125), your IS is impure or the mass resolution is too wide.

-

Carryover: Sibutramine metabolites are "sticky" (lipophilic amines). If carryover is observed in blank injections, switch the needle wash solvent to Acetonitrile:Isopropanol:Formic Acid (40:50:10) .

References

-

FDA (U.S. Food and Drug Administration). (2010). FDA Drug Safety Communication: FDA recommends against the continued use of Meridia (sibutramine). Available at: [Link][8]

-

Sengupta, P., et al. (2010). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis.[9] Available at: [Link]

-

Mathon, C., et al. (2014). Screening and determination of sibutramine in adulterated herbal slimming supplements by HPTLC-UV densitometry (validated against LC-MS/MS). Food Additives & Contaminants: Part A. Available at: [Link]

-

European Medicines Agency (EMA). (2010). Sibutral (sibutramine) - Withdrawal of the marketing authorisation.[7][10] Available at: [Link]

-

Strano-Rossi, S., et al. (2007). Determination of N-desmethyl- and N-bisdesmethyl metabolites of Sibutramine in doping control analysis using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Sibutramine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. dto-innovators.it [dto-innovators.it]

- 9. ovid.com [ovid.com]

- 10. Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements [foliamedica.bg]

Optimizing MRM transitions for DesMethyl Sibutramine-d7 hydrochloride

Application Note: LC-MS/MS

Topic: Systematic Optimization of MRM Transitions for the Quantitative Analysis of Desmethyl Sibutramine-d7 Hydrochloride

Audience: Researchers, scientists, and drug development professionals involved in bioanalytical method development and pharmacokinetic studies.

Abstract

This application note provides a detailed, first-principles guide for the optimization of Multiple Reaction Monitoring (MRM) transitions for Desmethyl Sibutramine-d7 hydrochloride using tandem mass spectrometry. As a stable isotope-labeled internal standard, the robust and sensitive detection of Desmethyl Sibutramine-d7 is critical for the accurate quantification of its non-labeled analogue in complex biological matrices. We present a systematic, four-stage protocol encompassing precursor ion identification, cone voltage optimization, product ion selection, and collision energy optimization. The causality behind each experimental step is explained to provide a clear understanding of the underlying mass spectrometry principles. The resulting optimized parameters form the foundation for developing a highly selective, sensitive, and reliable bioanalytical method compliant with global regulatory standards.

Introduction

Sibutramine is a serotonin and noradrenaline reuptake inhibitor previously used for obesity management. Its primary active metabolite, N-desmethylsibutramine, is a key analyte in pharmacokinetic and toxicokinetic studies.[1][2][3] For quantitative bioanalysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), the gold standard involves the use of a stable isotope-labeled (SIL) internal standard (IS).[4] Desmethyl Sibutramine-d7 hydrochloride is the deuterated analogue of the analyte, designed to mimic its chemical behavior during sample extraction and ionization, thereby correcting for variability and enhancing analytical precision.[4]

The cornerstone of quantitative LC-MS/MS is Multiple Reaction Monitoring (MRM), a highly selective and sensitive detection technique performed on a triple quadrupole mass spectrometer.[5] The MRM process involves the specific selection of a precursor ion (Q1), its fragmentation in a collision cell (Q2), and the subsequent selection of a specific product ion (Q3).[6][7] The specificity of this dual mass filtering dramatically reduces chemical noise and allows for precise quantification even at very low concentrations.[8]

The objective of this guide is to delineate a comprehensive and logical protocol for systematically optimizing the key mass spectrometer parameters for Desmethyl Sibutramine-d7. By maximizing the signal intensity for a specific MRM transition, researchers can achieve the lowest possible limits of detection and ensure the overall robustness of the quantitative assay.

Foundational Principles

The Imperative of Deuterated Internal Standards

In quantitative mass spectrometry, a SIL internal standard is the ideal tool for ensuring accuracy. Because Desmethyl Sibutramine-d7 has a higher mass than the native analyte due to the incorporation of seven deuterium atoms, it can be distinguished by the mass spectrometer. However, its physicochemical properties are nearly identical. This means it co-elutes chromatographically and experiences similar ionization suppression or enhancement (matrix effects) as the analyte. By adding a known concentration of the IS to every sample, the ratio of the analyte peak area to the IS peak area provides a normalized response that corrects for variations in sample preparation, injection volume, and instrument performance.

The Mechanics of Multiple Reaction Monitoring (MRM)

The MRM experiment is a sequence of two mass filtering events that provides exceptional selectivity.[6][7]

-

Precursor Ion Selection (Q1): In the first quadrupole, only ions corresponding to the mass-to-charge ratio (m/z) of the protonated Desmethyl Sibutramine-d7 molecule ([M+H]⁺) are allowed to pass. All other ions are filtered out.

-

Collision-Induced Dissociation (CID, Q2): The selected precursor ions are accelerated into a collision cell filled with an inert gas (e.g., argon). The resulting collisions impart energy, causing the ions to fragment in a predictable manner.

-

Product Ion Selection (Q3): The third quadrupole is set to filter for a specific, stable, and abundant fragment ion (the product ion) that is characteristic of the precursor. Only this specific product ion is allowed to reach the detector.

This process is illustrated in the workflow diagram below. The optimization of voltages at each stage is critical to maximizing the ion signal reaching the detector.

Materials and Reagents

-

Analyte: Desmethyl Sibutramine-d7 hydrochloride (Molecular Formula: C₁₆H₁₈D₇Cl₂N, Molecular Weight: 309.33)[9]

-

Solvents: LC-MS Grade Methanol, Acetonitrile, and deionized Water.

-

Additives: Formic Acid (≥99%) or Ammonium Acetate (≥99%).

Experimental Workflow and Protocols

The optimization process is a logical progression from identifying the parent molecule to fine-tuning its fragmentation for maximum signal intensity. The entire workflow can be automated using instrument-specific software or performed manually.[10][11]

Caption: Overall workflow for MRM transition optimization.

Stock and Working Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of Desmethyl Sibutramine-d7 hydrochloride and dissolve it in 1 mL of methanol.

-

Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in 50:50 methanol:water to create a working solution with a final concentration of 1 µg/mL. This concentration is typically sufficient for direct infusion and optimization experiments.

Mass Spectrometer Initial Setup & Direct Infusion

-

Instrument Setup: Configure a triple quadrupole mass spectrometer to operate in positive Electrospray Ionization (ESI+) mode. The amine group in Desmethyl Sibutramine is readily protonated, making ESI+ the logical choice.

-

Direct Infusion: Using a syringe pump, infuse the 1 µg/mL working solution directly into the mass spectrometer at a stable flow rate (e.g., 5-10 µL/min). This provides a continuous and stable stream of ions for optimization.

Protocol 1: Precursor Ion (Q1) Identification and Cone Voltage Optimization

Causality: The first step is to confirm the exact mass of the protonated molecule and optimize the source voltages to efficiently transmit it to the first quadrupole without causing premature fragmentation. The cone voltage (or declustering potential) is a key parameter governing this process.

Methodology:

-

Set the mass spectrometer to perform a Q1 scan over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 200-350).

-

Observe the full scan spectrum and identify the most abundant peak corresponding to the [M+H]⁺ ion of Desmethyl Sibutramine-d7. The expected m/z is approximately 273.2.

-

Fix the m/z in the Q1 scan to the identified precursor ion mass.

-

Perform an experiment where the cone voltage is ramped over a relevant range (e.g., 10-80 V) while monitoring the precursor ion intensity.

-

Plot the ion intensity as a function of cone voltage. The optimal value is the voltage that produces the maximum signal intensity.

Protocol 2: Product Ion (Q3) Identification

Causality: After optimizing the precursor ion, the next step is to fragment it and identify which resulting product ions are both stable and abundant. These will become the candidates for the final MRM transition.

Methodology:

-

Set the mass spectrometer to "Product Ion Scan" mode.

-

Set Q1 to specifically select for the [M+H]⁺ precursor ion m/z determined in Protocol 1.

-

Apply a nominal collision energy (e.g., 20-30 eV) to the collision cell (Q2).

-

Set Q3 to scan over a mass range below the precursor m/z (e.g., m/z 50-275) to detect all fragment ions being produced.

-

Identify the most intense and structurally significant peaks in the resulting product ion spectrum. It is advisable to select at least two potential product ions for optimization to have a primary (quantifier) and secondary (qualifier) transition.

Protocol 3: Collision Energy (CE) Optimization

Causality: Each chemical bond requires a different amount of energy to break. The collision energy directly controls the degree of fragmentation. Optimizing this parameter for a specific precursor → product ion pair is crucial for maximizing the signal of the desired product ion.

Methodology:

-

Set the mass spectrometer to MRM mode.

-

For the first potential transition (e.g., m/z 273.2 → 125.1), set Q1 and Q3 to the respective precursor and product ion masses.

-

Perform an experiment where the collision energy is ramped across a wide range (e.g., 5-50 eV) in small increments (e.g., 2 eV).

-

Plot the product ion intensity versus the collision energy. The optimal CE is the value that yields the highest signal intensity.

-

Repeat this process for any other product ions identified in Protocol 2.

Caption: Logical flow of the parameter optimization sequence.

Results and Data Summary

Following the protocols described above, the optimal MRM parameters for Desmethyl Sibutramine-d7 hydrochloride can be determined. The data should be summarized for clarity and easy integration into an acquisition method.

Table 1: Compound Information for Desmethyl Sibutramine-d7

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₇D₇ClN |

| Monoisotopic Mass | 272.20 Da |

| Expected [M+H]⁺ (Q1) | ~273.2 m/z |

Table 2: Optimized MRM Transition Parameters

| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Primary (Quantifier) | 273.2 | 125.1 | 35 | 22 |

| Secondary (Qualifier) | 273.2 | 91.1 | 35 | 38 |

(Note: The values presented are illustrative and should be empirically determined on the specific instrument being used.)

Discussion and Scientific Rationale

-

Trustworthiness through Self-Validation: The optimization process is inherently self-validating; the parameters that yield the highest, most stable signal are empirically determined to be optimal for that specific instrument. However, the ultimate validation of these transitions must be performed by analyzing the compound in extracted blank biological matrix. This step is critical to assess selectivity and ensure no endogenous interferences co-elute and share the same MRM transition, a requirement stipulated by regulatory bodies like the FDA and EMA.[12][13][14]

-

Rationale for Qualifier Ion: While the primary (quantifier) transition is used for concentration calculations, a secondary (qualifier) transition is essential for confirming the identity of the compound. Regulatory guidelines often require that the ratio of the quantifier to qualifier ion response in a sample falls within a specified tolerance (e.g., ±20%) of the ratio observed in a reference standard.[15] This provides an additional layer of certainty that the correct compound is being measured.

-

Impact of Deuteration: The deuterium atoms are typically placed on positions of the molecule that are not easily exchanged and are not lost during fragmentation. In this case, the common fragment at m/z 125.1 corresponds to a non-deuterated portion of the molecule. Choosing a fragment that does not contain the deuterium labels can sometimes be advantageous as it may be more intense or stable. However, the final choice must always be based on empirical data regarding signal intensity, stability, and selectivity in the target matrix.

Conclusion

This application note has detailed a systematic, step-by-step protocol for the optimization of MRM transitions for Desmethyl Sibutramine-d7 hydrochloride. By following the logical sequence of precursor identification, cone voltage optimization, product ion screening, and collision energy refinement, researchers can establish a highly sensitive and specific detection method. These optimized parameters provide a robust foundation for the development and validation of a quantitative bioanalytical assay suitable for regulated pharmacokinetic and toxicokinetic studies.

References

- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). Journal of Pharmaceutical and Biomedical Analysis.

- Niessen, W. M. A. (2012). Current developments in LC-MS for pharmaceutical analysis. Analyst.

- ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? ResolveMass Website.

- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.

- Rudzki, P. J., Leś, A., & Buś, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed.

- Connolly, P. Method Development Considerations for the LC-MS/MS Analysis of Drugs.

- Asati, V., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC.

- Pandey, A. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab.

- Fialho, L. Application and Working Process of Tandem Mass Spectrometry. Longdom Publishing.

- ResolveMass Laboratories Inc. (2025).

- Chen, G., & Pramanik, B. N. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter

- De Boer, T., et al. (2012).

- Gale, P. J., Duncan, M. W., & Yergey, A. L. (2022). Quantifying Small Molecules by Mass Spectrometry.

- Didesmethylsibutramine-d7 hydrochloride. MedChemExpress.

- Desmethylsibutramine hydrochloride (CAS 84467-94-7). CymitQuimica.

- Desmethyl Sibutramine-d7 Hydrochloride (CAS 1188265-54-4).

- Desmethyl Sibutramine (hydrochloride) (CAS 84467-94-7). Cayman Chemical.

- Desmethyl Sibutramine, Hydrochloride Salt. LGC Standards.

- ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022).

- Chemical structures of sibutramine and its metabolites.

- Tandem mass spectrometry. Wikipedia.

- Automated MRM Transition Optimization Using waters_connect for Quantitation Software. (2025).

- Thevis, M., et al. (2006). Determination of N-desmethyl- and N-bisdesmethyl metabolites of Sibutramine in doping control analysis using liquid chromatography-tandem mass spectrometry. PubMed.

- Ponnuru, V. S., et al. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study.

- Nachalaem, P., et al. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid C. ThaiJo.

- Automated MRM Method Optimizer for Peptides. Agilent Technologies.

- MacCoss, M. J., et al. (2010). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. PMC.

- Automated MRM Method Development for Pesticides in Cannabis Using the Agilent MassHunter Optimizer for GC/TQ. (2019). Agilent Technologies.

- Al-Bayari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Desmethyl Sibutramine, Hydrochloride Salt [lgcstandards.com]

- 3. Determination of N-desmethyl- and N-bisdesmethyl metabolites of Sibutramine in doping control analysis using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. waters.com [waters.com]

- 11. lcms.cz [lcms.cz]

- 12. elearning.unite.it [elearning.unite.it]

- 13. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. database.ich.org [database.ich.org]

Application Notes and Protocols for Liquid-Liquid Extraction of DesMethyl Sibutramine-d7 in Human Plasma

Introduction: The Critical Role of Bioanalysis in Pharmacokinetic Assessment

In the realm of drug development and clinical research, the precise quantification of drug metabolites in biological matrices is paramount for the accurate characterization of a compound's pharmacokinetic (PK) profile. Desmethyl Sibutramine, an active metabolite of Sibutramine, plays a significant role in the parent drug's therapeutic effect and potential adverse events. Consequently, a robust and reliable bioanalytical method for its determination in plasma is essential for both preclinical and clinical studies. The use of a stable isotope-labeled internal standard, such as DesMethyl Sibutramine-d7, is the gold standard in quantitative mass spectrometry, ensuring the highest degree of accuracy and precision by compensating for variability during sample processing and analysis.[1]

This application note provides a detailed guide to the liquid-liquid extraction (LLE) of DesMethyl Sibutramine-d7 from human plasma. LLE remains a cornerstone of sample preparation in many bioanalytical laboratories due to its simplicity, cost-effectiveness, and ability to yield clean extracts.[2] We will delve into the theoretical underpinnings of the LLE technique as it applies to DesMethyl Sibutramine, present a comprehensive and validated protocol, and offer insights into method validation in accordance with regulatory standards.

Physicochemical Properties: The Key to Efficient Extraction

A thorough understanding of the analyte's and internal standard's physicochemical properties is fundamental to developing an effective LLE method. DesMethyl Sibutramine is a secondary amine, and its deuterated analog, DesMethyl Sibutramine-d7, shares nearly identical chemical properties.

| Property | Value | Implication for LLE |

| Molecular Formula | C16H18D7ClN | - |

| Molecular Weight | 309.33 g/mol | - |

| pKa (predicted) | ~10.2 | As a basic compound, DesMethyl Sibutramine will be in its neutral, more extractable form at a pH significantly above its pKa. |

| logP (predicted) | ~4.5 | The high logP value indicates good lipophilicity, favoring its partitioning into a non-polar organic solvent during extraction. |

The basic nature of DesMethyl Sibutramine dictates that the pH of the plasma sample must be adjusted to a basic pH (typically >12) to ensure the molecule is in its non-ionized, neutral form. This significantly enhances its solubility in an organic extraction solvent. The high logP value suggests that a water-immiscible organic solvent of low to intermediate polarity will be effective for extraction.

Liquid-Liquid Extraction Protocol for DesMethyl Sibutramine-d7 in Plasma

This protocol is designed for the efficient extraction of DesMethyl Sibutramine-d7 from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

DesMethyl Sibutramine-d7 (internal standard) stock solution

-

Methyl-tert-butyl ether (MTBE), HPLC grade

-

Sodium Hydroxide (NaOH), 1 M solution

-

Deionized water

-

Methanol, HPLC grade

-

Microcentrifuge tubes (1.5 or 2 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials with inserts

Experimental Workflow

Caption: Liquid-Liquid Extraction Workflow for DesMethyl Sibutramine-d7 from Plasma.

Step-by-Step Protocol

-

Sample Preparation:

-

Allow frozen plasma samples to thaw completely at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

-

-

Internal Standard Spiking:

-

Add an appropriate volume of the DesMethyl Sibutramine-d7 internal standard working solution to each plasma sample (except for double blank samples).

-

The concentration of the internal standard should be chosen to be in the mid-range of the calibration curve.

-

-

pH Adjustment:

-

Add 50 µL of 1 M Sodium Hydroxide (NaOH) to each tube.

-

This raises the pH of the plasma to >12, ensuring that the secondary amine of DesMethyl Sibutramine is in its neutral, non-ionized form, which is crucial for efficient extraction into an organic solvent.

-

-

Initial Mixing:

-

Vortex the mixture for 10 seconds to ensure uniform pH adjustment and distribution of the internal standard.

-

-

Addition of Extraction Solvent:

-

Add 1 mL of methyl-tert-butyl ether (MTBE) to each tube. MTBE is a good choice due to its low miscibility with water, its ability to effectively extract lipophilic basic compounds, and its relatively low boiling point for easy evaporation.

-

-

Extraction:

-

Cap the tubes securely and vortex vigorously for 2 minutes. This step facilitates the partitioning of DesMethyl Sibutramine-d7 from the aqueous plasma matrix into the organic MTBE layer.

-

-

Phase Separation:

-

Centrifuge the tubes at 10,000 x g for 5 minutes. This will result in a clear separation of the upper organic layer (containing the analyte and internal standard) and the lower aqueous layer (containing plasma proteins and other endogenous components).

-

-

Transfer of Organic Layer:

-

Carefully pipette the upper organic layer (approximately 800-900 µL) into a new, clean microcentrifuge tube, being cautious not to disturb the protein pellet at the interface.

-

-

Evaporation:

-

Evaporate the MTBE to dryness under a gentle stream of nitrogen at approximately 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution, such as 50:50 (v/v) methanol/water. The reconstitution volume can be adjusted to achieve the desired concentration factor.

-

-

Final Mixing:

-

Vortex the reconstituted sample for 30 seconds to ensure complete dissolution of the analyte and internal standard.

-

-

Sample Transfer:

-

Transfer the reconstituted sample to an autosampler vial with a low-volume insert for analysis.

-

Method Validation: Ensuring Data Integrity

A bioanalytical method is only as good as its validation. The developed LLE protocol must be rigorously validated according to regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]

Caption: Logical Flow of Bioanalytical Method Validation.

Key Validation Parameters

| Parameter | Acceptance Criteria (FDA/EMA) | Purpose |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma. | To ensure that endogenous plasma components do not affect the quantification. |

| Calibration Curve | A minimum of six non-zero standards, with a correlation coefficient (r²) of ≥ 0.99. | To establish the relationship between analyte concentration and instrument response. |

| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). | To assess the closeness of the measured concentration to the true concentration. |